Product packaging for 2-Methyl-3-nitrobenzyl cyanide(Cat. No.:CAS No. 23876-14-4)

2-Methyl-3-nitrobenzyl cyanide

Cat. No.: B1282817
CAS No.: 23876-14-4
M. Wt: 176.17 g/mol
InChI Key: CFNZYZHZLNOYFQ-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identification

The precise identification and naming of a chemical compound are fundamental to scientific communication. This section outlines the systematic naming conventions, common synonyms, and the unique registry number for 2-Methyl-3-nitrobenzyl cyanide.

Systematic Naming Conventions

According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for this compound is 2-(2-methyl-3-nitrophenyl)acetonitrile . lookchem.comchemsrc.comchemical-suppliers.eu This name accurately describes the molecular structure: an acetonitrile (B52724) group attached to a phenyl ring at position 1, with a methyl group at position 2 and a nitro group at position 3 of the phenyl ring. Another accepted systematic name is Benzeneacetonitrile, 2-methyl-3-nitro- . lookchem.com

Common Synonyms and Acronyms

In literature and chemical databases, this compound is also known by several synonyms. These include:

2-METHYL-3-NITROPHENYLACETONITRILE lookchem.com

3-Nitro-2-methylphenylacetonitrile lookchem.comchemical-suppliers.eu

(2-Methyl-3-nitrophenyl)acetonitrile cymitquimica.com

2-Methyl-3-nitro-benzylcyanid chemsrc.com

There are no widely established acronyms for this compound.

CAS Registry Number

The Chemical Abstracts Service (CAS) has assigned the registry number 23876-14-4 to this compound. lookchem.comchemsrc.comchemical-suppliers.eu This unique identifier is used globally to provide a definitive, computer-searchable identity for the compound, avoiding any ambiguity that may arise from different naming conventions.

Contextual Significance in Organic Chemistry and Synthesis

This compound holds considerable significance as a chemical intermediate, particularly in the synthesis of pharmaceuticals and other complex organic compounds. lookchem.comcymitquimica.com Its utility stems from the reactivity of its functional groups—the nitro group, the cyanide group, and the activated methylene (B1212753) bridge—which can be selectively transformed through various chemical reactions.

A notable application of this compound is in the synthesis of indolone derivatives. google.com For instance, a patented process describes the use of 2-(2-Methyl-3-nitrophenyl)acetonitrile in a multi-step synthesis to produce such derivatives. google.com The process involves the reaction of 2-Methyl-3-nitrobenzyl methanesulfonate (B1217627) with sodium cyanide to yield 2-(2-Methyl-3-nitrophenyl)acetonitrile, which is then further reacted to obtain the desired indolone structure. google.com The crystal structure of this compound has been reported, providing valuable insights into its molecular geometry. nih.govgrafiati.com

Overview of Research Trajectory and Key Milestones

Research involving this compound has primarily focused on its role as a precursor in synthetic organic chemistry. Early research likely centered on establishing efficient synthetic routes to the compound itself. One documented method involves the reaction of 2-Methyl-3-nitrobenzyl methanesulfonate with sodium cyanide in aqueous acetonitrile. google.com Another approach describes its preparation from o-xylene (B151617) through a sequence of nitration, oxidation, hydrolysis, reduction, chlorination, and cyanation. nih.gov

A significant milestone in the research trajectory of this compound is its application in the synthesis of pharmacologically active molecules. For example, it is mentioned as a key chemical material for medicines used in the treatment of Parkinson's disease. nih.gov The synthesis of various heterocyclic compounds, such as quinoline (B57606) derivatives, also represents an important area of research where precursors with similar functionalities are employed. nih.govacs.orgacs.org While direct synthesis of quinolines from this compound is not explicitly detailed in the provided context, the structural motifs present in the molecule make it a plausible starting material for such transformations.

The table below summarizes the key chemical properties of this compound.

PropertyValue
Molecular Formula C₉H₈N₂O₂ lookchem.comchemsrc.comchemical-suppliers.eu
Molecular Weight 176.17 g/mol lookchem.comcymitquimica.comchemfish.co.jp
Melting Point 85-87 °C lookchem.com
Boiling Point 339.429 °C at 760 mmHg lookchem.comchemsrc.com
Density 1.226 g/cm³ lookchem.comchemsrc.com
Flash Point 159.081 °C lookchem.com
CAS Registry Number 23876-14-4 lookchem.comchemsrc.comchemical-suppliers.eu

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8N2O2 B1282817 2-Methyl-3-nitrobenzyl cyanide CAS No. 23876-14-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methyl-3-nitrophenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-7-8(5-6-10)3-2-4-9(7)11(12)13/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFNZYZHZLNOYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1[N+](=O)[O-])CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80543081
Record name (2-Methyl-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23876-14-4
Record name (2-Methyl-3-nitrophenyl)acetonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80543081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 3 Nitrobenzyl Cyanide

Historical and Conventional Synthesis Routes

Traditional methods for synthesizing 2-Methyl-3-nitrobenzyl cyanide have often been characterized by lengthy procedures and the use of hazardous materials. These routes, while foundational, present significant challenges in terms of efficiency and safety.

Multi-step Synthesis from o-Xylene (B151617): Nitration, Oxidation, Hydrolysis, Reduction, Chlorination, and Cyanation

One of the earliest documented syntheses of this compound begins with o-xylene. This comprehensive multi-step process involves a sequence of classical organic reactions. The synthesis pathway is as follows:

Nitration: o-Xylene is first nitrated to introduce a nitro group onto the aromatic ring, yielding 3-nitro-o-xylene.

Oxidation: The methyl group at the 2-position is then oxidized to a carboxylic acid.

Hydrolysis: This is followed by hydrolysis.

Reduction: A subsequent reduction step is carried out.

Chlorination: The benzylic position is then chlorinated to form a benzyl (B1604629) chloride intermediate.

Cyanation: Finally, the introduction of a cyanide group, typically using a cyanide salt, yields the target compound, this compound.

Synthesis via 2-Methyl-3-nitrobenzyl Alcohol

A more direct route involves the use of 2-Methyl-3-nitrobenzyl alcohol as a key intermediate. cymitquimica.comchemicalbook.comsigmaaldrich.com This alcohol can be prepared and then converted to this compound. cymitquimica.comchemicalbook.comsigmaaldrich.com The synthesis of the alcohol itself can be achieved through the nitration of 2-methylbenzyl alcohol. cymitquimica.com The subsequent conversion to the cyanide is typically achieved through a substitution reaction, often involving the conversion of the alcohol to a better leaving group, such as a benzyl halide, followed by reaction with a cyanide salt.

Synthesis from 2-Methyl-3-nitrobenzoic Acid

Another synthetic approach starts from 2-Methyl-3-nitrobenzoic acid. googleapis.com This method involves the reduction of the carboxylic acid to the corresponding alcohol, 2-Methyl-3-nitrobenzyl alcohol. This reduction is often carried out using reagents like borane/tetrahydrofuran (THF), which are known to be flammable and hazardous, posing challenges for industrial-scale production. googleapis.com The resulting alcohol is then converted to 2-Methyl-3-nitrobenzyl chloride, a lachrymatory compound that is difficult to handle. googleapis.com The final step is the cyanation of the benzyl chloride. googleapis.com

Considerations of Toxicity and Yield in Traditional Approaches

A significant drawback of many traditional synthetic routes for this compound is the reliance on highly toxic cyanide sources, such as potassium cyanide. googleapis.com The use of such reagents necessitates stringent safety precautions and specialized handling procedures, increasing the complexity and cost of production. googleapis.com Furthermore, these conventional methods often suffer from low yields, making them economically and environmentally inefficient. google.comgoogleapis.com For instance, the multi-step synthesis from o-xylene has a reported total yield of only 10%. google.com The use of hazardous intermediates like 2-Methyl-3-nitrobenzyl chloride, a lachrymator, further complicates these processes. googleapis.com

Modern and Advanced Synthetic Approaches

In response to the limitations of historical methods, research has focused on developing more efficient, safer, and higher-yielding synthetic pathways.

Mitigation of Hazardous Reagents in Industrial Scale Synthesis

The industrial production of this compound often involves reagents that pose significant hazards, necessitating strategies to minimize risks. Traditional nitration processes, for example, frequently employ a mixture of concentrated nitric acid and sulfuric acid, which are highly corrosive and can lead to runaway reactions if not carefully controlled. beilstein-journals.org Similarly, the cyanation step typically utilizes toxic cyanide salts, such as sodium or potassium cyanide, which require stringent handling protocols to prevent accidental exposure. cymitquimica.comresearchgate.net

Process optimization also plays a vital role. This includes the careful selection of solvents to minimize flammability and toxicity, as well as the development of robust work-up procedures to safely neutralize and dispose of hazardous byproducts. The use of phase-transfer catalysts can also enhance reaction efficiency, potentially reducing the required amount of hazardous reagents. researchgate.net

Alternative Precursors and their Transformation Pathways

The conventional synthesis of this compound often starts from o-xylene, which undergoes a series of reactions including nitration, oxidation, hydrolysis, reduction, chlorination, and cyanation. nih.govnih.gov However, researchers have explored alternative starting materials and synthetic routes to improve efficiency and reduce the number of steps.

One alternative pathway begins with 2-methylbenzyl alcohol, which can be nitrated and then converted to the cyanide. cymitquimica.com Another approach utilizes 2-methylphenylacetic acid as the starting material. This compound can be directly nitrated to form 2-methyl-3-nitrophenylacetic acid, which can then be converted to the target molecule. google.com This route offers the advantage of fewer steps compared to the traditional o-xylene method. google.com

The following table summarizes some of the alternative precursors and their transformation pathways:

Starting MaterialKey Transformation StepsReference(s)
o-XyleneNitration, Oxidation, Hydrolysis, Reduction, Chlorination, Cyanation nih.gov, nih.gov
2-Methylbenzyl AlcoholNitration, Cyanation cymitquimica.com
2-Methylphenylacetic AcidNitration, Conversion to Cyanide google.com
m-Methylbenzoic AcidNitration, Conversion to Cyanide google.com

The choice of precursor and pathway often depends on factors such as cost, availability of starting materials, and the desired scale of production.

Exploration of Green Chemistry Principles in Synthesis

Solvent-Free Methods

A key aspect of green chemistry is the reduction or elimination of volatile organic solvents, which are often flammable, toxic, and contribute to air pollution. um-palembang.ac.id Solvent-free or solid-state reactions offer a promising alternative. cmu.edu For instance, mechanochemistry, which involves grinding or milling solid reactants together, can facilitate reactions without the need for a solvent. rsc.org This technique has been successfully applied to nitration reactions, demonstrating its potential for the synthesis of this compound. rsc.org

Microwave-assisted synthesis is another solvent-free approach that can significantly reduce reaction times and improve yields. innovareacademics.in While specific applications to this compound are not widely reported, the use of microwave irradiation in the synthesis of nitriles from aldehydes under solvent-free conditions has been demonstrated. organic-chemistry.org

Atom Economy Considerations

Atom economy is a measure of the efficiency of a chemical reaction, calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all the reactants. acs.orgacs.org A higher atom economy indicates that a larger proportion of the starting materials is incorporated into the final product, resulting in less waste. um-palembang.ac.idacs.org

In the synthesis of this compound, reactions with poor atom economy, such as those that generate significant byproducts, are being re-evaluated. For example, the Willgerodt-Kindler reaction, while useful, can have a lower atom economy compared to more direct methods. bohrium.com The development of catalytic processes is a key strategy for improving atom economy. Catalysts can enable more direct and selective transformations, reducing the need for stoichiometric reagents that end up as waste. um-palembang.ac.id For instance, the use of catalytic amounts of a phase-transfer catalyst in the cyanation step can improve efficiency. researchgate.net

Reaction Mechanisms in Synthesis

Understanding the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The key steps in the synthesis are nitration and cyanation.

Detailed Mechanistic Investigations of Key Steps (e.g., Nitration, Cyanation)

Nitration: The nitration of an aromatic ring, such as the benzene (B151609) ring in the precursors to this compound, is a classic example of an electrophilic aromatic substitution reaction. In the presence of a strong acid catalyst like sulfuric acid, nitric acid is protonated to form the nitronium ion (NO₂⁺), which is a powerful electrophile. The nitronium ion then attacks the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Finally, a weak base, such as water or the bisulfate ion, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted product. The regioselectivity of the nitration is influenced by the directing effects of the substituents already present on the aromatic ring. For example, the methyl group is an ortho-, para-director, while the nitro group is a meta-director.

Cyanation: The introduction of the cyanide group can be achieved through various methods, each with its own mechanistic pathway. One common method is the nucleophilic substitution of a benzyl halide with a cyanide salt. In this Sₙ2 reaction, the cyanide ion (CN⁻) acts as a nucleophile and attacks the electrophilic carbon atom of the benzyl halide, displacing the halide ion and forming the benzyl cyanide.

Another approach is the Sandmeyer reaction, where an aromatic amine is converted to a diazonium salt, which is then treated with a copper(I) cyanide salt. researchgate.net The mechanism of the Sandmeyer reaction is thought to involve a single-electron transfer from the copper(I) species to the diazonium ion, leading to the formation of an aryl radical and nitrogen gas. The aryl radical then reacts with the cyanide ion to form the aryl nitrile.

Recent developments have also explored palladium-catalyzed cyanation of aryl bromides. acs.org These reactions typically involve a catalytic cycle that includes oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a cyanide source and reductive elimination to form the aryl nitrile and regenerate the palladium(0) catalyst.

Role of Intermediates (e.g., 2-Methyl-3-nitrobenzyl methanesulfonate)

The intermediate 2-Methyl-3-nitrobenzyl methanesulfonate (B1217627) plays a crucial role in a refined synthetic pathway to this compound. This process begins with the reaction of 2-Methyl-3-nitrobenzyl alcohol with methanesulfonyl chloride in the presence of a base, such as triethylamine, within a halogenated solvent like dichloromethane. numberanalytics.comacs.org This step yields the oily brown intermediate, 2-Methyl-3-nitrobenzyl methanesulfonate. iitk.ac.in

This intermediate is then reacted with sodium cyanide in an aqueous acetonitrile (B52724) solution. iitk.ac.innumberanalytics.com The reaction mixture is typically refluxed at a temperature ranging from 80-95°C to facilitate the conversion to this compound. iitk.ac.in This two-step process, proceeding through the methanesulfonate intermediate, is a key strategy to circumvent some of the challenges associated with other synthetic routes, such as the handling of highly toxic reagents. numberanalytics.comacs.org

The following table summarizes the reaction conditions for the conversion of 2-Methyl-3-nitrobenzyl methanesulfonate to this compound:

ReactantReagentSolventTemperatureProduct
2-Methyl-3-nitrobenzyl methanesulfonateSodium CyanideAqueous Acetonitrile80-95°CThis compound

Kinetics of Reaction Pathways

The synthesis of this compound from its corresponding benzyl derivatives, such as 2-Methyl-3-nitrobenzyl methanesulfonate or chloride, is a nucleophilic substitution reaction. While specific kinetic studies for this exact compound are not extensively documented in publicly available literature, the reaction kinetics can be understood by analogy to similar bimolecular nucleophilic substitution (SN2) reactions involving benzyl substrates and cyanide ions. iitk.ac.inlibretexts.org

These reactions are generally considered to be second-order, with the rate of reaction being dependent on the concentration of both the substrate (e.g., 2-Methyl-3-nitrobenzyl methanesulfonate) and the nucleophile (cyanide ion). iitk.ac.inlibretexts.org The reaction proceeds via a concerted mechanism where the cyanide nucleophile attacks the electrophilic carbon atom bearing the leaving group (e.g., methanesulfonate or a halide), and the bond to the leaving group is broken simultaneously. iitk.ac.inchemguide.co.uk

The rate of these SN2 reactions is influenced by several factors:

The Nature of the Leaving Group: The efficiency of the leaving group is critical. For instance, in nucleophilic substitution reactions, triflates are exceptionally good leaving groups, followed by iodides, bromides, tosylates, and mesylates, with chlorides being less effective. nih.gov

The Nucleophile: The cyanide ion is a potent nucleophile, which favors the SN2 pathway. numberanalytics.com

The Solvent: Polar aprotic solvents, such as DMSO and DMF, are known to enhance the rate of SN2 reactions. numberanalytics.com The use of aqueous acetonitrile in the synthesis involving 2-Methyl-3-nitrobenzyl methanesulfonate provides a suitable medium for this transformation. iitk.ac.innumberanalytics.com

Substrate Structure: The benzylic position of the substrate is activated towards SN2 reactions due to the ability of the aromatic ring to stabilize the transition state. stackexchange.com

The following table provides a conceptual illustration of how reaction rates might vary based on the leaving group in a typical SN2 reaction of a benzyl derivative with a cyanide nucleophile. Note that these are relative rate comparisons and not absolute values for the synthesis of this compound.

Benzyl Substrate (Leaving Group)Relative Rate of Reaction
Benzyl TriflateVery High
Benzyl IodideHigh
Benzyl BromideModerate
Benzyl MethanesulfonateModerate
Benzyl ChlorideLow

Chemical Reactivity and Transformation Studies of 2 Methyl 3 Nitrobenzyl Cyanide

Nucleophilic Reactions and Their Mechanisms

The presence of electron-withdrawing groups activates the benzylic position of 2-Methyl-3-nitrobenzyl cyanide, making it susceptible to attack by nucleophiles. Furthermore, the nitrile group itself can participate in or be the target of nucleophilic transformations.

Active methylene (B1212753) compounds are compounds that have a CH2 group flanked by two electron-withdrawing groups, such as in diethyl malonate or ethyl acetoacetate. The protons of this methylene group are acidic and can be removed by a base to generate a stabilized carbanion (enolate), which is a potent nucleophile.

While specific studies on the direct reaction of this compound with active methylene compounds at the benzylic position are not extensively documented, the inherent acidity of its own benzylic protons suggests it can act as an active methylene compound itself. In reactions involving other active methylene compounds, it is plausible that this compound could serve as a substrate for condensation or substitution reactions, or participate as a nucleophile if deprotonated. For instance, the condensation of substituted nitrobenzyl cyanides with other carbonyl compounds is a known reaction. oup.com

A general representation of the reactivity of a benzylic cyanide with an active methylene compound like diethyl malonate is shown below, typically proceeding through a base-catalyzed mechanism.

Table 1: Generalized Reaction of a Benzyl (B1604629) Cyanide with an Active Methylene Compound

Reactant AReactant BBaseProduct Type
Substituted Benzyl CyanideDiethyl MalonateSodium EthoxideSubstituted glutarate derivative
Substituted Benzyl CyanideEthyl AcetoacetatePotassium tert-butoxideSubstituted keto-ester

The Knoevenagel condensation is a related reaction where an active methylene compound reacts with an aldehyde or ketone. researchgate.net Although this compound is not an aldehyde or ketone, its activated methylene group can, in principle, participate in similar C-C bond-forming reactions.

The cyanide ion (CN⁻) is a versatile nucleophile that can participate in a variety of organic transformations, most notably in nucleophilic substitution reactions to form nitriles. chemguide.co.uk These reactions typically involve the displacement of a leaving group, such as a halide, from an alkyl or benzyl halide.

In the context of this compound, a direct reaction with an external cyanide nucleophile at the benzylic position is not a straightforward substitution, as there is no leaving group present. However, if the molecule were first halogenated at the benzylic position (e.g., to form 2-(bromomethyl)-1-methyl-3-nitrobenzene), the resulting benzyl bromide would be an excellent substrate for nucleophilic substitution with a cyanide salt, such as potassium cyanide (KCN), to regenerate a nitrile, albeit with a different substitution pattern if the starting material was not the cyanide itself. chemguide.co.ukstackexchange.com

The reaction of a primary haloalkane with cyanide ions typically proceeds via an SN2 mechanism. shout.education The use of an ethanolic solution of sodium or potassium cyanide is common for this transformation. chemguide.co.uk

Table 2: Representative Nucleophilic Substitution with Cyanide

SubstrateReagentSolventMechanismProduct
BromoethaneKCNEthanolSN2Propanenitrile
2-BromopropaneKCNEthanolSN1 / SN22-Methylpropanenitrile

The cyanide ion is an ambident nucleophile, meaning it can attack from either the carbon or the nitrogen atom. In reactions with alkyl halides using alkali metal cyanides like KCN, the attack predominantly occurs from the carbon atom, leading to the formation of a nitrile (R-CN). stackexchange.com

The Michael addition is the conjugate addition of a nucleophile (the Michael donor) to an α,β-unsaturated carbonyl compound (the Michael acceptor). wikipedia.org The nucleophiles in Michael reactions are typically stabilized carbanions, such as those derived from active methylene compounds.

Given the electron-withdrawing effects of the adjacent nitro and cyano groups, the benzylic protons of this compound are acidic. Upon treatment with a suitable base, a carbanion can be formed, allowing this compound to act as a Michael donor. This carbanion could then add to various Michael acceptors.

Table 3: Potential Michael Addition with this compound as Donor

Michael Donor (from)Michael AcceptorBaseProduct Type
This compoundMethyl acrylateSodium HydrideSubstituted glutarate derivative
This compoundAcrylonitrilePotassium tert-butoxideSubstituted dinitrile
This compoundMethyl vinyl ketoneSodium EthoxideSubstituted keto-nitrile

The general mechanism involves the formation of the resonance-stabilized carbanion from this compound, which then attacks the β-carbon of the α,β-unsaturated system. masterorganicchemistry.com Subsequent protonation yields the 1,4-addition product. This reactivity is analogous to that of other active methylene compounds like malonates and nitroalkanes in Michael additions. organic-chemistry.org

Cyanide as a Nucleophile in Organic Transformations

Cyclization Reactions and Heterocycle Formation

The ortho positioning of the methyl and nitro groups on the benzene (B151609) ring of this compound provides a scaffold for intramolecular cyclization reactions, particularly upon reduction of the nitro group. These reactions are powerful methods for the synthesis of nitrogen-containing heterocycles like quinolines and indoles.

The synthesis of quinoline (B57606) N-oxides can be achieved through various routes, often involving the cyclization of ortho-substituted nitroarenes. While direct conversion of this compound is not explicitly detailed, analogous transformations starting from o-nitrotoluene provide a plausible pathway. The synthesis of aurachin B, a quinoline N-oxide derivative, was accomplished from o-nitrotoluene through a sequence involving reductive cyclization. oup.com

A plausible synthetic route to a quinoline N-oxide derivative from this compound would likely involve a base-catalyzed condensation or a reductive cyclization pathway. For instance, treatment of an o-nitrotoluene derivative with a base can generate a carbanion that participates in a cyclization reaction. A highly efficient one-pot procedure for preparing substituted quinolines from substituted o-nitrotoluenes has been developed, which proceeds via a proposed [2+4] cycloaddition mechanism. wikipedia.org

Table 4: Representative Synthesis of Quinolines from o-Nitrotoluene Derivatives

Starting MaterialReagentsConditionsProduct Type
o-NitrotolueneOlefins (e.g., acrylic esters)Cesium catalystSubstituted quinoline
o-NitrotolueneN-Bromosuccinamide, then NaCN, then reduction and cyclizationMulti-stepSubstituted quinoline

These methods highlight the potential for this compound to serve as a precursor for quinoline ring systems, likely proceeding through an intermediate where the nitro group is partially or fully reduced, followed by intramolecular attack of a nucleophilic center derived from the cyanomethyl side chain.

The synthesis of 1-hydroxyindoles is frequently accomplished through the reductive cyclization of ortho-nitrobenzyl compounds. Specifically, o-nitrobenzyl cyanides are known precursors for indole (B1671886) derivatives. soton.ac.uk The reduction of the nitro group to a hydroxylamine (B1172632), followed by intramolecular cyclization via attack of the enolate derived from the cyanomethyl group, is a common mechanistic pathway. researchgate.net

Various reducing agents can be employed for this transformation, with the choice of reagent influencing whether the reaction stops at the 1-hydroxyindole (B3061041) stage or proceeds further to the corresponding indole. researchgate.net

Table 5: Reductive Cyclization of o-Nitrobenzyl Cyanides to Indole Derivatives

SubstrateReducing AgentConditionsProduct
o-Nitrobenzyl cyanideZn / Acetic AcidReflux3-Cyanoindole
o-Nitrobenzyl cyanideLead (Pb) / Transfer HydrogenationMild conditionsN-Hydroxyindole derivative
o-NitrophenylacetonitrileSnCl₂ / HCl-Indole

A general method for the synthesis of N-hydroxyindoles involves the lead-promoted intramolecular reductive cyclization of o-nitrobenzyl ketones and aldehydes. organic-chemistry.orgthieme-connect.com This suggests that this compound, upon suitable modification or under specific reaction conditions that promote cyclization, can be a viable precursor for substituted 1-hydroxyindoles. The reaction likely proceeds through the formation of an intermediate hydroxylamine which then undergoes cyclization.

Formation of Other Nitrogen-Containing Heterocycles

The strategic placement of the nitro, methyl, and cyanomethyl groups on the benzene ring of this compound makes it a versatile precursor for the synthesis of various nitrogen-containing heterocyclic systems. The most common strategy involves the reduction of the nitro group to an amine, which then acts as an internal nucleophile, reacting with the cyano group or a derivative thereof to induce cyclization.

One significant application is in the synthesis of quinoline and isoquinoline (B145761) derivatives. rjlbpcs.comorganic-chemistry.org The general pathway commences with the reduction of the 3-nitro group to a 3-amino group. For instance, o-nitrobenzyl cyanide can be reduced using tin/hydrochloric acid (Sn/HCl) or ammonium (B1175870) formate (B1220265) with zinc dust to yield the corresponding o-aminobenzyl cyanide. rjlbpcs.com This amino derivative is a key intermediate. Subsequent reaction with reagents like maleic anhydride (B1165640) can lead to intermediates that cyclize to form quinoline structures. rjlbpcs.com

A related transformation is the reductive cyclization of methyl 2-cyanomethyl-3-nitrobenzoate, a compound structurally similar to this compound. Treatment with DiBAL-H at low temperatures can selectively reduce the nitrile group, initiating an in-situ cyclization to produce 5-nitroisoquinolin-1-one. researchgate.net This highlights a pathway where the cyano group is transformed into an imine or aldehyde equivalent that then reacts with another part of the molecule.

Furthermore, the reductive cyclization of 2-nitrobenzyl cyanides can also lead to the formation of indoles (2,3-benzopyrroles). researchgate.net This reaction can be catalyzed by heterobimetallic nanoparticles, such as Co-Rh, which have demonstrated high efficiency compared to monometallic catalysts. researchgate.net The process involves the reduction of the nitro group and a subsequent intramolecular cyclization involving the nitrile moiety.

The following table summarizes selected cyclization reactions starting from related nitro-cyano precursors.

Starting MaterialReagents/ConditionsHeterocyclic ProductReference
o-Nitrobenzyl cyanide1. Sn/HCl or Zn/Ammonium formate 2. Maleic anhydride, then KOH/Ethanol(4-Cyano-2-oxo-1,2,3,4-tetrahydro-quinolin-3-yl)-acetic acid ethyl ester rjlbpcs.com
Methyl 2-cyanomethyl-3-nitrobenzoateDiBAL-H, low temperature5-Nitroisoquinolin-1-one researchgate.net
2-Nitrobenzyl CyanideH₂, Co-Rh Heterobimetallic NPs2,3-Benzopyrrole (Indole) researchgate.net

Hydrolytic Transformations

The nitrile group of this compound is susceptible to hydrolysis, a key transformation that converts it into carboxylic acid derivatives. This reaction is typically performed under strong acidic or basic conditions.

The hydrolysis of this compound yields 2-methyl-3-nitrophenylacetic acid. This transformation is a standard reaction for converting nitriles to carboxylic acids. pressbooks.pub The process involves heating the nitrile with an aqueous acid, such as a mixture of concentrated sulfuric acid and water. jove.comorgsyn.org

A typical laboratory procedure for a similar compound, p-nitrobenzyl cyanide, involves heating it with a mixture of concentrated sulfuric acid and water under reflux for a short period (e.g., 15 minutes). orgsyn.org After the reaction, the mixture is cooled and diluted with water, causing the less soluble carboxylic acid product to precipitate. The crude product can then be purified by recrystallization from boiling water. orgsyn.org The yield for such conversions is often very high, potentially exceeding 90%. orgsyn.org

While direct hydrolysis of this compound is the most straightforward route, 2-methyl-3-nitrophenylacetic acid can also be synthesized via alternative pathways, such as the nitration of 2-methylphenylacetic acid. google.com However, the hydrolysis of the corresponding benzyl cyanide remains an important synthetic route. nih.govnih.gov

The acid-catalyzed hydrolysis of a nitrile to a carboxylic acid is a two-part process, proceeding through an amide intermediate. chemistrysteps.comlibretexts.org

Part 1: Formation of the Amide

Protonation: The reaction begins with the protonation of the nitrile's nitrogen atom by the strong acid. This step significantly increases the electrophilicity of the nitrile carbon. pressbooks.publibretexts.orgorganicchemistrytutor.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the electrophilic carbon of the protonated nitrile. pressbooks.publibretexts.org

Deprotonation: The oxygen atom loses a proton to form a tautomer of an amide, known as an imidic acid. chemistrysteps.comlibretexts.org

Tautomerization: The imidic acid quickly tautomerizes to the more stable amide. This involves protonation of the nitrogen followed by deprotonation of the oxygen. pressbooks.pubchemistrysteps.com

Part 2: Hydrolysis of the Amide The amide formed in the first stage is then further hydrolyzed to the carboxylic acid under the acidic conditions. jove.comchemistrysteps.com 5. Protonation of Carbonyl: The carbonyl oxygen of the amide is protonated, which further enhances the electrophilicity of the carbonyl carbon. 6. Nucleophilic Attack by Water: A second water molecule attacks the carbonyl carbon. 7. Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom, converting the amino group into a better leaving group (ammonia). 8. Elimination of Ammonia (B1221849): The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating an ammonia molecule (NH₃). 9. Final Deprotonation: The resulting protonated carboxylic acid is deprotonated by water or another base in the medium. The eliminated ammonia is immediately protonated in the acidic solution to form an ammonium ion (NH₄⁺), which drives the reaction to completion as it is non-nucleophilic and cannot reverse the reaction. organicchemistrytutor.com

Conversion to Carboxylic Acid Derivatives (e.g., 2-Methyl-3-nitrophenylacetic acid)

Redox Chemistry

The presence of both a reducible nitro group and an oxidizable benzylic position gives this compound a rich redox chemistry profile.

The nitro group of this compound can be readily reduced to a primary amine, yielding 3-amino-2-methylbenzyl cyanide. This transformation is crucial for synthesizing heterocyclic compounds, as the resulting amino group can participate in subsequent cyclization reactions. rjlbpcs.com

Several methods are effective for the reduction of aromatic nitro groups:

Catalytic Hydrogenation: This is a common and clean method involving hydrogenation over a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com The reaction is typically carried out under a hydrogen atmosphere. acs.org

Metal-Acid Systems: A classic approach involves the use of an easily oxidized metal in the presence of an acid. masterorganicchemistry.com Common combinations include tin (Sn) in hydrochloric acid (HCl), iron (Fe) in HCl, or zinc (Zn) in HCl. rjlbpcs.commasterorganicchemistry.com

Transfer Hydrogenation: Reagents like ammonium formate in the presence of zinc dust can also effectively reduce the nitro group. rjlbpcs.com

Enzymatic Reduction: Modern biochemical methods can employ nitroreductase enzymes to catalyze the reduction of aromatic nitro compounds. This approach offers high selectivity and can be performed under mild, ambient conditions without the need for high-pressure hydrogen gas. google.com

The general mechanism for metal-catalyzed reduction involves a stepwise process where the nitro group (NO₂) is reduced first to a nitroso group (NO), then to a hydroxylamine (NHOH), and finally to the amine (NH₂). google.com

The following table presents common reagents for this transformation.

Reagent/SystemReaction TypeReference
H₂ with Pd, Pt, or Ni catalystCatalytic Hydrogenation masterorganicchemistry.com
Fe/HCl or Sn/HClMetal/Acid Reduction masterorganicchemistry.com
Zn / Ammonium FormateTransfer Hydrogenation rjlbpcs.com
Nitroreductase EnzymeBiocatalytic Reduction google.com

The benzylic carbon atom (the CH₂ group) in this compound is susceptible to oxidation. Various oxidizing agents can transform this position into other functional groups.

One notable reaction is the oxidation of benzyl cyanides to benzoyl cyanides. This can be achieved through photooxidation using molecular oxygen as the terminal oxidant, which is considered an environmentally benign approach. rsc.org For example, irradiating a benzyl cyanide with fluorescent lamps in the presence of carbon tetrabromide (CBr₄) and water can yield the corresponding benzoyl cyanide. rsc.org

Another oxidative pathway involves the conversion of benzyl cyanides into primary amides. This transformation can be catalyzed by copper systems with molecular oxygen (O₂) and uses a nitrogen source like ammonium chloride (NH₄Cl). rsc.orgresearchgate.net This reaction involves the cleavage of the C-CN bond and the formation of a primary amide bond. A similar oxidative amidation can be achieved using a catalytic amount of iodine (I₂) with tert-butyl hydroperoxide (TBHP) as the oxidant. acs.orgnih.gov This metal-free method proceeds via C-H bond cleavage at the benzylic carbon. nih.gov

Advanced Characterization and Structural Elucidation

Crystallographic Studies

Crystallographic analysis, particularly through single-crystal X-ray diffraction, has been instrumental in determining the precise three-dimensional arrangement of atoms in 2-Methyl-3-nitrobenzyl cyanide.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides detailed information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles. uhu-ciqso.es The analysis of this compound has yielded specific crystallographic data.

One study reports that the compound crystallizes in a monoclinic system with the space group P21/c. nih.gov The asymmetric unit was found to contain two molecules. nih.govnih.gov Another source reports a monoclinic space group of P2/c, which may suggest the existence of different crystalline forms. cymitquimica.com The detailed crystal data from the primary study are presented below. nih.gov

Table 1: Crystal Data for this compound

Parameter Value Reference
Chemical Formula C₉H₈N₂O₂ nih.gov
Molecular Weight 176.18 g/mol nih.govcymitquimica.com
Crystal System Monoclinic nih.gov
Space Group P21/c nih.gov
a 17.216 (3) Å nih.gov
b 7.1950 (14) Å nih.gov
c 15.746 (3) Å nih.gov
β 117.10 (3)° nih.gov
Volume (V) 1736.3 (7) ų nih.gov
Z 8 nih.gov

The conformation of a molecule is defined by the spatial arrangement of its atoms, including the rotation around single bonds, which is described by dihedral angles. In the crystal structure of this compound, the asymmetric unit contains two independent molecules. nih.govnih.gov A notable feature of the molecular conformation is the dihedral angle of 20.15 (7)° between the aromatic rings of these two molecules. nih.govnih.gov This twist prevents the molecule from being perfectly planar. The nitro group's orientation relative to the benzene (B151609) ring is also a key conformational feature, often twisted to minimize electrostatic repulsion with adjacent groups. mdpi.com

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different arrangement or conformation of molecules in the crystal lattice. researchgate.net These different forms, or polymorphs, can exhibit distinct physical properties. The observation of two different space groups (P21/c and P2/c) for this compound in different studies suggests that this compound may exhibit polymorphism. nih.govcymitquimica.com

The study of crystal energy landscapes involves computing the lattice energies of various possible packing arrangements to understand and predict polymorphism. science.gov It is common for a molecule to have several potential crystal structures that are very close in energy, making the existence of multiple polymorphs likely. science.govrsc.org The identification of different polymorphs is crucial as they can have different stabilities and properties. researchgate.net While extensive polymorphic screens have not been reported for this compound, the conflicting crystallographic data warrants further investigation into its potential polymorphic forms and the associated crystal energy landscape. nih.govcymitquimica.comrsc.org

Intermolecular Interactions: Hydrogen Bonding and Packing

Spectroscopic Analysis

Spectroscopic techniques are used to probe the energy levels in molecules and provide information about their structure and functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to molecular vibrations such as stretching and bending. vscht.cz It is a highly effective method for identifying the functional groups present in a compound. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The primary functional groups include the aromatic ring, the nitro group (NO₂), the cyano group (C≡N), and the methyl group (CH₃). The expected vibrational frequencies for these groups are summarized in the table below.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibration Expected Wavenumber (cm⁻¹) Reference
Aromatic Ring =C–H stretch 3100-3000 vscht.cz
C=C stretch 1600-1400 vscht.cz
Cyano Group C≡N stretch ~2225 (weak)
Nitro Group Asymmetric NO₂ stretch 1550-1500 upertis.ac.id
Symmetric NO₂ stretch 1355-1315 upertis.ac.id

The presence of a weak band around 2225 cm⁻¹ would be indicative of the cyanide group. Aromatic C-H stretches typically appear at frequencies slightly above 3000 cm⁻¹, while alkane-like C-H stretches are found just below 3000 cm⁻¹. vscht.czlibretexts.org Strong absorptions corresponding to the nitro group's stretching vibrations would also be a key feature of the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the molecular structure of this compound by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the benzylic protons, and the methyl protons. The aromatic region would typically display complex multiplets due to the coupling between the three adjacent protons on the substituted benzene ring. The chemical shifts are influenced by the electronic effects of the methyl (-CH₃), nitro (-NO₂), and cyanomethyl (-CH₂CN) groups. The benzylic protons (-CH₂CN) would appear as a singlet, and the methyl protons (-CH₃) would also present as a singlet, typically at a higher field (lower ppm).

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The spectrum would include signals for the two quaternary carbons of the benzene ring (one attached to the methyl group and one to the nitro group), the three aromatic CH carbons, the benzylic carbon, the cyanide carbon, and the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the electron-withdrawing nitro group and the electron-donating methyl group. chemicalbook.comchemicalbook.combeilstein-journals.org

Interactive Table: Predicted NMR Data for this compound

Note: The following data are estimated based on the analysis of structurally similar compounds and known substituent effects. The exact chemical shifts can vary based on the solvent and experimental conditions. chemicalbook.comcarlroth.com

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Multiplicity
Aromatic-H~7.4 - 8.1~125 - 135Multiplet
Benzyl-CH₂~3.8 - 4.0~20 - 25Singlet
Methyl-CH₃~2.4 - 2.6~15 - 20Singlet
Aromatic C-CH₃-~135 - 140-
Aromatic C-NO₂-~148 - 152-
Cyanide-CN-~117 - 120-

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy of this compound reveals information about the electronic transitions within the molecule. The presence of the nitro-substituted benzene ring is expected to give rise to characteristic absorption bands. Aromatic compounds typically exhibit strong absorptions corresponding to π → π* transitions of the benzene ring. tmv.ac.in The nitro group, containing non-bonding electrons (n) and a π-system, can also lead to n → π* transitions. tmv.ac.in These transitions are often sensitive to the solvent environment. researchgate.netacademie-sciences.fr The conjugation of the nitro group with the aromatic ring generally shifts the absorption maxima to longer wavelengths (a bathochromic shift). tmv.ac.in

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to analyze its fragmentation pattern, which helps in confirming its structure. The molecular formula is C₉H₈N₂O₂, corresponding to a molecular weight of approximately 176.17 g/mol . cymitquimica.comnih.gov

Under electron ionization (EI), the molecular ion (M⁺•) peak would be observed at m/z 176. The fragmentation of the molecular ion is predictable based on the structure. Key fragmentation pathways would include:

Loss of the nitro group: A fragment corresponding to the loss of •NO₂ (46 Da), resulting in an ion at m/z 130.

Loss of the cyanide radical: A less common fragmentation involving the loss of •CN (26 Da).

Benzylic cleavage: Cleavage of the bond between the ring and the cyanomethyl group can lead to the formation of a tropylium-like ion or other stable fragments. libretexts.orgsemanticscholar.org

Loss of a methyl radical: Loss of •CH₃ (15 Da) from the molecular ion. whitman.edu

Interactive Table: Expected Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Lost Neutral Fragment
176[C₉H₈N₂O₂]⁺•- (Molecular Ion)
130[C₉H₈N]⁺•NO₂
116[C₈H₆N]⁺CH₂O₂ (from rearrangement)
90[C₇H₆]⁺•CH₂N₂O₂ (from rearrangement)

Computational Chemistry and Theoretical Studies

Computational methods, particularly Density Functional Theory (DFT), provide profound insights into the structural and electronic properties of this compound, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the ground-state electronic structure of molecules. scispace.commdpi.com For this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can be employed to optimize the molecular geometry. mdpi.comacs.org This computational optimization provides theoretical bond lengths and angles that can be compared with experimental data, such as those obtained from X-ray crystallography. nih.gov

DFT also allows for the calculation of key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. These calculations help in understanding the charge distribution and the sites most susceptible to nucleophilic or electrophilic attack. rsc.org

Conformational Analysis and Energy Minimization

Conformational analysis of this compound involves studying the potential energy surface as a function of bond rotations. The primary focus is the rotation around the single bond connecting the aromatic ring to the cyanomethyl group (-CH₂CN). Computational methods are used to identify the most stable conformation (the global energy minimum) by systematically rotating this bond and calculating the energy at each step. lumenlearning.com

The stability of different conformations is governed by steric hindrance and electronic interactions between the cyanomethyl group and the adjacent methyl and nitro substituents on the benzene ring. By finding the lowest energy conformer, a more accurate representation of the molecule's average structure in solution or the gas phase is obtained, which is crucial for interpreting experimental data and predicting reactivity. lumenlearning.com

Prediction of Spectroscopic Parameters

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results for validation. hanspub.orgspectrabase.com

NMR Spectra: After geometric optimization using DFT, the magnetic shielding tensors for each nucleus can be calculated. These tensors are then used to predict the ¹H and ¹³C NMR chemical shifts. Comparing these predicted shifts with the experimental spectrum aids in the definitive assignment of signals. acs.org

UV-Vis Spectra: Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states. rsc.org TD-DFT calculations can predict the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) and intensities in the experimental UV-Vis spectrum. This allows for the assignment of observed absorption bands to specific electronic transitions (e.g., π → π* or n → π*). rsc.orghanspub.org

Mechanistic Insights from Computational Modeling

Computational chemistry, particularly Density Functional Theory (DFT), offers profound insights into the reaction mechanisms, transition states, and potential energy surfaces of reactions involving this compound. While computational studies focusing exclusively on this molecule are limited, extensive theoretical work on its key functional moieties—the nitroarene group and the benzylic cyanide group—provides a robust framework for understanding its reactivity.

Modeling Nitro Group Reduction: The reduction of aromatic nitro compounds is a cornerstone of industrial chemistry, and computational studies have been instrumental in elucidating its complex, multi-step mechanism. srce.hr DFT calculations have explored the reduction pathways of nitrobenzene, a model for the nitroarene system in this compound. These studies confirm that the reduction proceeds through key intermediates, including nitrosobenzene (B162901) and phenylhydroxylamine, before yielding the final amine product. mdpi.com

Reaction Pathways : Computational models have compared the "direct" pathway (successive hydrogenation) with the "condensation" pathway (involving dimerization of intermediates). mdpi.com The preferred pathway can be influenced by the catalyst and reaction conditions.

Catalyst-Surface Interactions : For catalytic reductions, DFT has been used to model the interaction of nitroarenes with various metal surfaces. Studies show that highly oxophilic (oxygen-loving) non-noble metals like nickel (Ni) can facilitate direct N-O bond cleavage, promoting the formation of nitroso intermediates. mdpi.com This contrasts with noble metals like palladium (Pd), where the mechanism often involves hydrogenation of the nitro group to N-OH bonds before cleavage. mdpi.com

Modeling Benzylic Cyanide Reactivity: The benzylic cyanide moiety is a versatile functional group, and its reactivity has also been a subject of computational investigation.

Nucleophilic Substitution (Sₙ2) : The reaction of benzyl (B1604629) halides with cyanide ions is a classic Sₙ2 reaction. Computational modeling using kinetic isotope effects has been employed to define the transition state structure for these reactions. For the reaction between para-substituted benzyl chlorides and cyanide ion, models indicate that adding electron-withdrawing substituents shortens the Cα---Cl bond in the transition state without significantly affecting the N≡C---Cα bond. acs.org

Radical Cyanation : DFT calculations have been applied to understand the mechanism of copper-catalyzed enantioselective cyanation of benzylic C–H bonds. These models suggest a radical relay mechanism where a benzylic radical, formed via hydrogen-atom abstraction, reacts with a chiral copper(II)-cyanide complex. nih.gov The calculations indicate that an organocopper(III) species is formed, which then undergoes reductive elimination to create the C(sp³)–CN bond, with this latter step determining the product's enantioselectivity. nih.gov

Modeling the o-Nitrobenzyl System: The ortho-relationship between the methyl and nitro groups imparts specific reactivity, which has been modeled in related systems like 2-nitrotoluene (B74249). DFT studies on the potential energy surface of 2-nitrotoluene reveal reaction paths leading to isomerization products, such as 2-nitrosobenzyl alcohol. acs.orgresearchgate.net These transformations proceed through high-energy intermediates, including the aci-nitro tautomer, and the calculations predict high activation energies for these thermal rearrangements, explaining the general stability of the compound under normal conditions. acs.orgresearchgate.net These computational models are crucial for understanding the photochemistry of o-nitrobenzyl compounds, which are widely used as photoremovable protecting groups.

Applications in Advanced Organic Synthesis

Building Block for Pharmaceutical Intermediates

The strategic placement of reactive sites on 2-Methyl-3-nitrobenzyl cyanide makes it an important intermediate in the creation of active pharmaceutical ingredients (APIs). Its utility has been demonstrated in the synthesis of several classes of therapeutic agents.

A significant application of this compound is its role as a key intermediate in the synthesis of Ropinirole. lookchem.com Ropinirole is a dopamine (B1211576) agonist used in the treatment of Parkinson's disease. google.com The synthesis pathway to Ropinirole, as detailed in various chemical literature, often involves the conversion of 2-methyl-3-nitrophenylacetic acid derivatives. google.comacs.orgacs.orggoogle.com

In a common synthetic route, this compound is itself prepared from 2-methyl-3-nitrobenzyl alcohol. chemicalbook.com It then serves as a direct precursor to 2-(2-methyl-3-nitrophenyl)acetic acid. This acid is subsequently transformed through a series of steps, including reduction of the nitro group and cyclization, to form the core indolone structure of Ropinirole. acs.org The process highlights the compound's importance in constructing the necessary carbon framework for the final drug molecule. lookchem.com

The utility of this compound extends to the broader class of indolone derivatives. lookchem.com Indolones, or oxindoles, are a class of heterocyclic compounds that form the structural core of many biologically active molecules. Ropinirole, which is chemically named 4-[2-(di-n-propylamino)ethyl]-2(3H)-indolone, is a primary example of such a derivative synthesized from this precursor. acs.orggoogle.com

The synthesis of these derivatives relies on the reductive cyclization of ortho-nitro-substituted phenylacetic acid compounds. nih.gov this compound is a direct precursor to the required 2-methyl-3-nitrophenylacetic acid, which, upon reduction of the nitro group to an amine, undergoes spontaneous intramolecular cyclization to yield the indolone ring system. google.comnih.gov The flexibility of this method allows for the preparation of various substituted indolones by modifying the subsequent reaction steps.

A comprehensive review of scientific and patent literature does not currently show specific, documented examples of this compound being utilized as a direct precursor or intermediate in the synthesis of 5-HT6 receptor ligands.

Precursor for Indolone Derivatives

Precursor for Complex Molecular Architectures

Beyond its role in synthesizing established pharmaceutical intermediates, the 2-methyl-3-nitrobenzyl moiety is also implicated in the construction of more complex and larger molecular frameworks.

The structural unit of this compound is a component in the synthesis of large, ring-based molecular architectures. Specifically, its precursor, 2-methyl-3-nitrobenzyl alcohol, is directly used in the synthesis of a 20-membered macrocyclic thiodepsipeptide. chemicalbook.com This macrocycle was developed as a model system to study the "southern hemisphere" of nosiheptide, a complex thiopeptide antibiotic. researchgate.net

Given that 2-methyl-3-nitrobenzyl alcohol is a documented starting material for preparing this compound, the use of this specific chemical fragment is established in the field of macrocycle construction. google.comchemicalbook.com The synthesis involves incorporating the 2-methyl-3-nitrobenzyl group, which is later chemically modified to form a substituted indole (B1671886) ring that becomes part of the final macrocyclic structure. researchgate.net

A detailed search of the available scientific literature and patent databases did not yield specific instances of this compound being used as a reactant or precursor in the synthesis of spiro compounds.

Data Tables

Table 1: Summary of Synthetic Applications

Section Application Area Specific Use Research Finding
5.1.1 Pharmaceutical Intermediates Ropinirole Synthesis Serves as a key intermediate for the synthesis of 2-(2-methyl-3-nitrophenyl)acetic acid, a direct precursor to the indolone core of Ropinirole. acs.orgacs.org
5.1.2 Pharmaceutical Intermediates Indolone Derivatives Acts as a precursor to ortho-nitro-substituted phenylacetic acids, which undergo reductive cyclization to form the indolone scaffold. lookchem.comnih.gov

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
2-Methyl-3-nitrobenzyl alcohol
2-(2-methyl-3-nitrophenyl)acetic acid
4-[2-(Di-n-propylamino)ethyl]-2(3H)-indolone
Indolone (Oxindole)
Nosiheptide
Ropinirole

Use in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a complex product, are cornerstones of efficient and sustainable chemistry. rsc.orgscielo.br The utility of this compound in this domain is predicated on the reactivity of its α-methylene protons, which are rendered acidic by the adjacent electron-withdrawing cyano group. This allows for the formation of a stabilized carbanion that can act as a key nucleophile in various MCRs.

Research on analogous compounds, such as 4-nitrobenzyl cyanide, has demonstrated their successful application in constructing complex heterocyclic systems. For instance, substituted benzyl (B1604629) cyanides are known to participate in the Thorpe-Ziegler reaction . In this type of reaction, a benzyl cyanide derivative can be converted into an enaminonitrile, which subsequently undergoes intramolecular cyclization to yield highly substituted aminopyrazoles. mdpi.comsemanticscholar.orgresearchgate.net This pathway highlights a potential route where this compound could serve as a starting material for novel pyrazole (B372694) derivatives.

Furthermore, the Gewald reaction , a well-established MCR for synthesizing 2-aminothiophenes, relies on a reactant possessing an activated methylene (B1212753) group, a carbonyl compound, and elemental sulfur. researchgate.netumich.edu The participation of benzyl cyanide derivatives in Gewald-type syntheses is well-documented, with the substitution on the aromatic ring influencing the reaction's outcome and potentially directing it toward thiazole (B1198619) synthesis instead of thiophene. beilstein-journals.org This suggests that this compound could be a versatile substrate for producing a variety of sulfur-containing heterocycles. Its potential utility extends to other cascade reactions, where it could be employed to generate complex fused heterocyclic systems like 3-cyanoimidazo[1,2-a]pyridines. researchgate.net

Multi-component ReactionRole of Benzyl Cyanide ComponentResulting Heterocyclic CoreReference Example
Thorpe-Ziegler ReactionSource of activated methylene for enaminonitrile formationAminopyrazole4-nitrobenzyl cyanide used to form hydrazones which cyclize. mdpi.comsemanticscholar.org
Gewald ReactionActive methylene nitrile for condensation and cyclization2-Aminothiophene or Thiazoleα-Substituted benzylacetonitriles react to yield thiazoles. beilstein-journals.org
Strecker-type ReactionsCyanide source and carbanion precursorα-Aminonitrile (precursor to various heterocycles)Trimethylsilyl cyanide reacts with imines to form α-aminonitriles. beilstein-journals.orgnih.gov
Imidazopyridine SynthesisNucleophilic component in a cascade processImidazo[1,2-a]pyridineBenzyl cyanide used in a copper-catalyzed cascade. researchgate.net

Role in Materials Science Research

The combination of nitro and cyano functionalities within a single aromatic molecule positions this compound as a compelling, though not yet exploited, candidate for the synthesis of novel functional materials.

Potential in Small Molecule Semiconductor Synthesis

The development of organic small-molecule semiconductors is a dynamic area of materials science, driven by the need for tunable electronic properties in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The performance of these materials is intrinsically linked to their molecular structure, particularly the nature of their electron-donating and electron-withdrawing groups, which modulate the HOMO and LUMO energy levels.

The this compound molecule contains two key functional groups that suggest its potential as a precursor for n-type (electron-transporting) semiconductor materials. The nitro group is a powerful electron-withdrawing substituent known to lower the LUMO energy level of aromatic systems, a critical feature for efficient electron injection and transport. mdpi.comnih.gov The cyano group can also contribute to the electron-accepting character of a molecule and serves as a versatile chemical handle for constructing larger π-conjugated systems.

A significant application pathway for nitriles in materials science is their trimerization to form 1,3,5-triazine (B166579) rings, which are themselves electron-deficient and serve as excellent core structures for organic electronic materials. mdpi.comthieme-connect.de More directly, a highly relevant study demonstrated that 4-nitrobenzyl cyanide can undergo a Knoevenagel condensation with a triazine-based aldehyde. This reaction yielded a larger, star-shaped molecule where the cyanovinylene 4-nitrophenyl groups acted as strong electron-accepting arms, effectively extending the molecule's π-conjugation and enhancing its optical absorption properties. mdpi.com This precedent strongly supports the potential of this compound to be used in a similar fashion to synthesize novel building blocks for organic semiconductors.

Potential Reaction for Semiconductor Precursor Synthesis
Reactant AReactant B (Analog)Reaction TypeResulting Functional MoietyAnticipated Property
Triazine-based AldehydeThis compoundKnoevenagel CondensationCyanovinylene nitrophenyl groupExtended π-conjugation, strong electron-accepting character. mdpi.com

Applications in Metal-Organic Frameworks or Coordination Chemistry

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic ligands. Their vast structural diversity and tunable functionality make them promising for applications in gas storage, separation, and catalysis. The dual functionality of this compound suggests it could play a role in this field, either as a ligand itself or as a precursor to a more traditional linker.

The cyanide moiety is a classic and effective bridging ligand in coordination chemistry, capable of linking metal centers to form robust cyanide-bridged coordination polymers with 1D, 2D, or 3D structures. rsc.orgrsc.orgresearchgate.netacs.org It is conceivable that under appropriate conditions, this compound could utilize its nitrile nitrogen to coordinate to metal centers, contributing to the formation of novel polymeric frameworks.

Separately, the incorporation of nitro groups into MOFs is a well-established strategy for tuning their properties. researchgate.netnih.gov Typically, this is achieved by using a linker that is pre-functionalized with a nitro group, such as 2-nitroterephthalic acid. These nitro-functionalized MOFs exhibit enhanced catalytic activity, often attributed to the electron-withdrawing effect of the -NO2 group, which increases the Lewis acidity of the metal centers. researchgate.netnih.govmdpi.com Furthermore, the polar nitro groups can create specific binding sites within the MOF pores, leading to improved performance in the selective adsorption of polar molecules like carbon dioxide. chemistryviews.org Nitro-functionalized MOFs have also been investigated for photocatalysis and for the catalytic reduction of other nitro compounds encapsulated within their pores. mdpi.comscispace.com While this compound is not a typical difunctional linker, its nitroaromatic character is precisely the type of functionality that researchers actively seek to incorporate into MOFs to achieve advanced catalytic and adsorptive properties.

Potential Roles of Functional Groups in MOFs
Functional GroupPotential Role in MOF/Coordination PolymerResulting Property/StructureReference Concept
Cyanide (-CN)Bridging LigandForms 1D, 2D, or 3D cyanide-bridged coordination polymers.Use of cyanide to link metal centers (e.g., Fe-CN-Cu). acs.org
Nitro (-NO₂)Pore Functionalization (as part of a linker)Increases Lewis acidity for catalysis; enhances selective gas adsorption.Nitro-functionalized linkers used to build catalytic MOFs. researchgate.netnih.govchemistryviews.org
Nitro (-NO₂)Guest MoleculeModifies the chemical environment and properties of the host MOF.Encapsulation of nitro compounds for subsequent reactions. mdpi.com

Future Research Directions and Unexplored Avenues

Novel Synthetic Strategies and Catalysis

The development of innovative and efficient synthetic routes for 2-Methyl-3-nitrobenzyl cyanide is a primary area of future research. Current methods, while effective, often involve multiple steps, including nitration, oxidation, hydrolysis, reduction, chlorination, and cyanation starting from o-xylene (B151617). nih.govnih.gov Researchers are now looking towards more streamlined and environmentally friendly approaches.

Exploration of Organocatalysis and Biocatalysis

Organocatalysis and biocatalysis present exciting opportunities for the synthesis of this compound and its derivatives. These methods offer the potential for high selectivity and milder reaction conditions compared to traditional metal-based catalysis. researchgate.netmdpi.com

Biocatalysis: Enzymes offer unparalleled selectivity and operate under environmentally benign aqueous conditions. researchgate.netnih.gov Researchers are investigating the use of enzymes for specific transformations, such as the selective nitration of aromatic compounds. While challenges related to enzyme stability and substrate scope exist, ongoing advancements in enzyme engineering are paving the way for their broader application in chemical synthesis. researchgate.net The identification or engineering of an enzyme capable of directly introducing the cyano group or facilitating the nitration at the desired position on a suitable precursor could revolutionize the synthesis of this compound.

Catalyst TypePotential AdvantagesResearch Focus
Organocatalysts Metal-free, milder reaction conditions, high selectivity. mdpi.comDesign of specific catalysts for key bond formations.
Biocatalysts High selectivity, environmentally friendly (aqueous media), mild conditions. researchgate.netIdentification or engineering of enzymes for selective nitration or cyanation.

Flow Chemistry Approaches for Continuous Synthesis

Flow chemistry, or continuous flow synthesis, offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. acs.orgrsc.orgru.nl The application of flow chemistry to the synthesis of this compound could lead to more efficient and automated production processes.

Future research will likely focus on developing integrated flow systems that can perform multiple reaction steps sequentially without the need for isolating intermediates. ru.nl This could involve, for example, a flow reactor for the nitration of a starting material, followed immediately by a subsequent reactor for another transformation, all within a closed and automated system. Such an approach would not only improve efficiency but also minimize waste and potential exposure to hazardous reagents. unimi.it

Sustainable and Environmentally Benign Methodologies

There is a growing emphasis on developing "green" chemical processes that minimize environmental impact. innovareacademics.in For the synthesis of this compound, this involves exploring safer solvents, reducing the use of hazardous reagents, and improving atom economy.

Traditional nitration methods often rely on harsh and corrosive reagents like concentrated nitric acid. google.com Recent research has focused on developing milder and more sustainable nitrating agents. rsc.org For example, the use of mechanochemistry with bench-stable organic nitrating reagents presents a promising solvent-minimized approach. rsc.org Similarly, alternative methods for cyanation that avoid the use of highly toxic cyanide salts are being explored. organic-chemistry.org Future investigations will continue to push the boundaries of green chemistry in the synthesis of this important compound.

Advanced Mechanistic Investigations

A thorough understanding of the reaction mechanisms involved in the synthesis and subsequent reactions of this compound is crucial for optimizing existing methods and designing new ones.

Elucidation of Complex Reaction Pathways

Advanced computational methods, such as density functional theory (DFT) calculations, can provide valuable insights into reaction mechanisms. uomustansiriyah.edu.iqwordpress.com These theoretical studies can help to rationalize observed product distributions, predict the effect of substituents on reactivity, and guide the design of more efficient catalysts. Future research will likely see a greater integration of computational and experimental studies to unravel the complex reaction networks involved in the synthesis of this compound.

Time-Resolved Spectroscopic Studies of Intermediates

Time-resolved spectroscopy techniques are powerful tools for directly observing and characterizing short-lived reaction intermediates. rsc.orgresearchgate.net These methods can provide crucial information about the kinetics and mechanisms of fast reactions.

Exploration of New Chemical Transformations

The functional groups of this compound—the nitro, methyl, and benzyl (B1604629) cyanide moieties—offer a rich playground for exploring a variety of chemical reactions that have yet to be systematically investigated for this specific scaffold.

Dearomatization reactions are powerful tools for converting flat, aromatic compounds into complex, three-dimensional structures, which are highly valuable in medicinal chemistry and materials science. nih.govresearchgate.netacs.org The presence of the strongly electron-withdrawing nitro group on the benzene (B151609) ring of this compound makes it an excellent candidate for nucleophilic and cycloaddition-based dearomatization strategies. researchgate.netrsc.org

Future research could focus on several catalytic asymmetric dearomatization (CADA) approaches. acs.orgnih.gov For instance, transition-metal-catalyzed reactions, which have been successfully applied to other nitroarenes, could be explored. semanticscholar.orgacs.org This could involve reacting this compound with various nucleophiles or dienes in the presence of a chiral catalyst to produce highly functionalized, enantioenriched cyclic compounds. The inherent difficulty of disrupting aromaticity can be overcome by coupling the reaction to an irreversible bond formation. nih.govacs.org High-pressure conditions could also be investigated as a non-chemical promoter for dearomative cycloadditions with silyloxydienes, a method shown to be effective for other simple nitroarenes. researchgate.net

Potential Dearomatization Strategy Reactant Type Potential Product Class Key Principle
Catalytic Asymmetric [3+2] CycloadditionAzomethine YlidesSpirocyclic PyrrolidinesThe nitro group activates the arene as a dipolarophile for cycloaddition. semanticscholar.org
Catalytic Asymmetric [4+2] CycloadditionDienes (e.g., Silyloxydienes)Fused Polycyclic SystemsThe nitro group lowers the energy barrier for a Diels-Alder type reaction. researchgate.netresearchgate.net
Nucleophilic DearomatizationCarbon Nucleophiles (e.g., Grignard reagents, Enolates)Substituted DihydrobenzenesThe electron-deficient ring is susceptible to 1,2- or 1,4-addition. nih.govrsc.org
Hydrogenative DearomatizationH₂ with Heterogeneous CatalystSubstituted CyclohexanesReduction of the aromatic ring, potentially preserving or transforming other functional groups.

Radical reactions offer unique pathways for functionalization that are often complementary to traditional ionic chemistry. The structure of this compound is amenable to several radical-mediated transformations. The nitroaromatic system can readily accept an electron to form a persistent radical anion, which can undergo further reactions. rsc.orgrsc.org Additionally, the benzylic C-H bond is a potential site for hydrogen atom abstraction (HAT), and the cyanide group can be involved in radical additions.

Future work could explore the photocatalytic generation of radicals. For instance, a photocatalyst could mediate the formation of a nitroarene radical anion, which could then participate in C-C or C-N bond-forming reactions. mdpi.comresearchgate.net Another avenue is the direct C-H functionalization of the aromatic ring via radical addition, a process that has been demonstrated for nitrobenzene. nih.gov The development of site-selective radical additions would be a significant advancement. Furthermore, radical cyclization involving the isocyanide group (if the cyanide is converted) is a known method for synthesizing N-heterocycles like phenanthridines. beilstein-journals.org

The photochemistry of ortho-nitrobenzyl (oNB) compounds is well-established and widely used for creating "caged" molecules, where a biologically active compound is released upon irradiation with UV light. rsc.orgmdpi.com this compound is an oNB derivative, and its photochemistry is predicted to follow a similar pathway. Upon UV irradiation, the excited nitro group abstracts a hydrogen atom from the benzylic CH₂ group, leading to the formation of an aci-nitro intermediate. mdpi.comcdnsciencepub.com This intermediate then undergoes rearrangement and cleavage.

This inherent photochemical reactivity is a largely unexplored avenue for this compound. Research could focus on harnessing this property for novel applications.

Photolabile Protecting Groups: The benzyl cyanide moiety could be hydrolyzed to a carboxylic acid and then esterified to a molecule of interest. The resulting oNB ester would be photocleavable, allowing for the light-induced release of the target molecule. mdpi.com

Photo-responsive Materials: Incorporating the 2-Methyl-3-nitrobenzyl scaffold into polymer networks could create materials whose properties (e.g., solubility, network integrity) change upon irradiation. mdpi.com

Mechanistic Studies: A detailed investigation using techniques like laser flash photolysis could elucidate the lifetimes and structures of the transient intermediates (e.g., excited triplet states, aci-nitro tautomers) specific to this compound, contributing to a deeper fundamental understanding of oNB photochemistry. cdnsciencepub.comresearchgate.net

Radical Chemistry Applications

Computational Design and Prediction of Derivatives

Computational chemistry provides powerful tools for accelerating the discovery of new molecules and predicting their properties, thereby reducing the need for exhaustive experimental synthesis and screening.

De novo drug design involves using computational algorithms to generate novel molecular structures that fit a set of predefined constraints, such as binding to a specific biological target. nih.gov The this compound structure can serve as a molecular scaffold for such design efforts. By keeping the core scaffold intact, algorithms can systematically add or modify functional groups to explore a vast chemical space and identify new derivatives with desired properties.

Modern approaches utilize deep learning and generative models. A tool like DeepScaffold, for example, can learn the chemical rules for adding atoms and bonds to a given core structure, generating libraries of novel, synthetically feasible molecules. acs.orgnih.govarxiv.org Researchers could use the this compound core to design new libraries of compounds and then use virtual screening techniques, like molecular docking, to assess their potential as inhibitors for specific enzymes or receptors. nih.gov

De Novo Design Approach Methodology Objective for Derivatives Potential Application
Scaffold-Based GrowthAlgorithmically adds fragments to the core structure.Generate novel structures with improved binding affinity to a target.Drug Discovery (e.g., kinase inhibitors, GPCR modulators).
Generative Deep LearningUses a trained neural network to generate new molecules based on the scaffold. acs.orgExplore vast chemical space for compounds with optimal ADMET properties.Lead Optimization.
Fragment HoppingReplaces the core scaffold while keeping key side chains in the same orientation.Discover new, patentable core structures with similar activity.Intellectual Property Generation.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a compound to its biological activity or a physicochemical property. oup.com For nitroaromatic compounds, QSAR models have been extensively developed to predict properties like toxicity (e.g., LD₅₀), mutagenicity, and carcinogenicity. scispace.comscholarsresearchlibrary.comdntb.gov.ua

Future research could involve synthesizing a small, diverse library of this compound derivatives and measuring a specific biological activity. This experimental data could then be used to build a QSAR model.

Descriptor Calculation: For each derivative, a wide range of molecular descriptors would be calculated using software. These can include constitutional, topological, quantum-chemical, and 3D descriptors. oup.com

Model Building: Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) would be used to create a mathematical model linking the descriptors to the observed activity. scispace.comscholarsresearchlibrary.com

Validation: The model's predictive power would be rigorously tested using internal (e.g., cross-validation) and external validation techniques. oup.com

A validated QSAR model would allow for the rapid virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and testing, thereby saving significant time and resources.

De Novo Design of Related Structures

Emerging Applications in Interdisciplinary Fields

The unique molecular architecture of this compound, characterized by its reactive nitro, methyl, and cyanomethyl functional groups, positions it as a versatile precursor for novel materials and molecules, paving the way for applications across diverse interdisciplinary fields. Its utility extends beyond a simple intermediate, offering a scaffold for the development of complex structures with tailored properties.

Current research indicates that this compound serves as a valuable building block in the synthesis of a variety of organic compounds. lookchem.com Its structural features allow for extensive chemical modifications, making it a key component in the exploration of new synthetic pathways. lookchem.com

Medicinal Chemistry and Pharmaceutical Development: A significant application of this compound is as a key intermediate in the synthesis of pharmaceuticals. lookchem.com Notably, it is an important chemical material for producing effective medicines used for treating Parkinson's disease. nih.gov The core structure of this compound is a foundational element for building more complex molecules that may target specific biological pathways. The field of medicinal chemistry increasingly relies on heterocyclic compounds, many of which can be synthesized from versatile precursors like this compound, for the development of new therapeutic agents with applications ranging from anti-inflammatory to anticancer treatments. inorgchemres.orgtci-thaijo.org

Agrochemical Science: In the agrochemical industry, this compound functions as a precursor for manufacturing certain pesticides and herbicides. lookchem.com The reactivity of its functional groups is leveraged to create active compounds designed to control agricultural pests and unwanted weeds effectively. lookchem.com Future research may focus on utilizing this compound to develop next-generation agrochemicals with improved efficacy and potentially better environmental profiles.

Materials Science and Dye Chemistry: The aromatic nature and functional groups of this compound make it a suitable starting material for dyes and pigments. lookchem.com These products are used in various industries, including textiles, plastics, and paints, where the stability and color properties derived from this precursor are highly valued. lookchem.com

Crystal Engineering and Coordination Chemistry: The study of the crystal structure of this compound reveals specific intermolecular interactions, such as C—H···O hydrogen bonds. nih.gov This understanding is crucial for the field of crystal engineering, which aims to design and synthesize new solid-state materials with desirable properties by controlling how molecules assemble. inorgchemres.org The presence of nitrogen and oxygen atoms makes the molecule a candidate for complexation with metal ions. This opens avenues in coordination chemistry for the creation of new metal-organic frameworks or coordination polymers, which have potential applications in catalysis, gas storage, and sensing. inorgchemres.orgacs.org

The table below summarizes the emerging interdisciplinary applications for this compound.

Interdisciplinary FieldRole of this compoundPotential End-Products/ApplicationsSupporting Evidence
Medicinal Chemistry Key pharmaceutical intermediate and building block. lookchem.comnih.govDrugs for neurodegenerative diseases (e.g., Parkinson's disease). nih.govIts use as a precursor for pharmaceuticals is well-documented. lookchem.com It is specifically cited as a material for medicines treating Parkinson's. nih.gov
Agrochemical Science Precursor for active ingredients. lookchem.comNovel pesticides and herbicides. lookchem.comThe compound's reactivity enables the creation of molecules for pest and weed control in agriculture. lookchem.com
Materials Science Starting material for colorants. lookchem.comHigh-performance dyes and pigments for textiles, plastics, and paints. lookchem.comIts aromatic structure contributes to the color and stability of final dye products. lookchem.com
Crystal Engineering Molecular building block for solid-state structures.New materials with specific optical or electronic properties.Detailed crystal structure data is available, which is foundational for crystal engineering. nih.govinorgchemres.org

Q & A

Q. What are the established synthetic routes for 2-methyl-3-nitrobenzyl cyanide, and what experimental conditions optimize yield?

The compound is synthesized via a multi-step route starting from o-xylene. Key steps include nitration, oxidation, hydrolysis, reduction, chlorination, and cyanation. For crystallization, dissolving 2.0 mmol of the compound in methanol (25 mL) and slow evaporation at 298 K over four days yields block-shaped yellow crystals suitable for X-ray diffraction . Optimal reaction conditions (e.g., temperature, solvent ratios) should be validated using thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to monitor intermediate purity.

Q. How is single-crystal X-ray diffraction (SC-XRD) applied to determine the molecular structure of this compound?

SC-XRD analysis reveals a monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 17.216 Å, b = 7.195 Å, c = 15.746 Å, and β = 117.10°. The asymmetric unit contains two molecules with a dihedral angle of 20.15° between aromatic rings. Data collection using an Enraf–Nonius CAD-4 diffractometer (MoKα radiation, λ = 0.71073 Å) and refinement via SHELXL97 software provide a final R factor of 0.073 . Researchers should ensure absorption correction (ψ-scan) and validate data quality using Rint (<0.029) .

Q. What are the critical crystallographic parameters for characterizing this compound?

Key parameters include:

  • Space group: P2₁/c
  • Unit cell volume: 1736.3 ų
  • Z = 8 (molecules per unit cell)
  • Density: 1.348 Mg/m³ These metrics are essential for comparative studies of polymorphism or co-crystallization experiments .

Advanced Research Questions

Q. How can researchers address high R-factor discrepancies during crystallographic refinement?

The reported wR(F²) of 0.197 suggests challenges in modeling disordered regions or hydrogen bonding. To mitigate this:

  • Apply anisotropic displacement parameters for non-hydrogen atoms.
  • Constrain H-atom positions using riding models (C–H = 0.93–0.97 Å) and refine isotropically (Uiso = 1.2–1.5 × Ueq of carrier atoms) .
  • Cross-validate with Hirshfeld surface analysis to assess intermolecular interactions.

Q. What methodological strategies resolve contradictions between spectroscopic and crystallographic data?

Discrepancies in nitro or cyanide group orientations can arise from dynamic effects in solution (NMR) versus static crystal packing (SC-XRD). To reconcile:

  • Perform variable-temperature NMR to probe conformational flexibility.
  • Use density functional theory (DFT) calculations to compare optimized gas-phase structures with XRD-derived geometries .
  • Employ Raman spectroscopy to validate vibrational modes of nitro and cyanide groups .

Q. How do hydrogen-bonding interactions influence the crystal packing of this compound?

The crystal lattice exhibits C–H···O hydrogen bonds (Table 2 in ), with donor-acceptor distances of 2.5–3.0 Å. These interactions stabilize the asymmetric unit’s 20.15° dihedral angle. Researchers should map interaction networks using software like Mercury (CCDC) and quantify their contribution to lattice energy via Pixel electrostatic potential calculations .

Q. What advanced techniques validate the compound’s purity and stability under experimental conditions?

  • High-resolution mass spectrometry (HRMS): Confirm molecular ion peaks (m/z = 176.18 for [M+H]⁺) and rule out degradation products.
  • Thermogravimetric analysis (TGA): Assess thermal stability up to decomposition temperatures (~250°C).
  • HPLC-DAD: Monitor batch-to-batch consistency using a C18 column (acetonitrile/water mobile phase) .

Methodological Considerations

  • Data Quality Control: For SC-XRD, ensure I > 2σ(I) criteria and apply multi-scan absorption corrections (Tmin/max = 0.962/0.981) to minimize systematic errors .
  • Software Tools: Use SHELXTL for structure visualization and PLATON for symmetry validation .
  • Safety Protocols: Adhere to cyanide management guidelines (e.g., Cyanide Code ) during synthesis and waste disposal.

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.